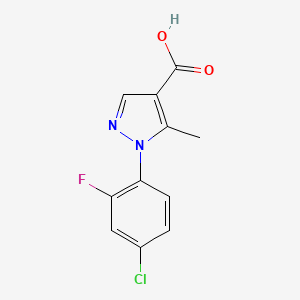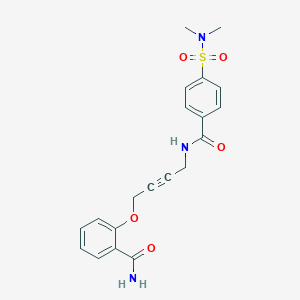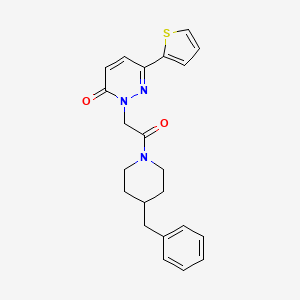
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as N-chlorosuccinimide (NCS) and Selectfluor®.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the fluoro substituent, which may affect its chemical properties and biological activities.
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid:
1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group on the pyrazole ring, which may impact its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUXCOYCHVOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)
![2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2407868.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)


![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)


